molecular formula C19H18N2OS B5090205 9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No.: B5090205
M. Wt: 322.4 g/mol
InChI Key: DOSXUEMJMVHMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.11398438 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

9-Methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other relevant biological activities.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of the methoxy group and thione functionality enhances its biological activity. The molecular formula is C18H18N2OSC_{18}H_{18}N_2OS, and it exhibits various physicochemical properties that contribute to its biological interactions.

Antimicrobial Activity

Quinazoline derivatives have shown promising antimicrobial properties. Studies indicate that this compound exhibits significant activity against both gram-positive and gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansModerate
Aspergillus nigerMild

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that quinazoline derivatives can inhibit various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several cancer types:

Cancer Cell Line IC50 (μM)
MCF-7 (Breast cancer)2.09
HepG2 (Liver cancer)2.08
A549 (Lung cancer)1.75

The mechanism of action includes the inhibition of epidermal growth factor receptor (EGFR) pathways, which are crucial in tumor proliferation . This makes it a potential candidate for targeted cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed in various models. It has shown efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin:

Model Effectiveness
Carrageenan-induced edemaSignificant reduction in swelling
Formalin-induced pain modelPain relief comparable to indomethacin

This suggests that the compound could be beneficial in treating inflammatory conditions .

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of various quinazoline derivatives showed that compounds similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria.
  • Cytotoxicity Assessment : In vitro studies on MCF-7 and HepG2 cells indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Inflammation Models : In animal models of inflammation, treatment with this quinazoline derivative resulted in reduced inflammatory markers and improved clinical scores compared to controls.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most promising applications of 9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is its role as an anticancer agent. Research has indicated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's thione group is believed to enhance its interaction with biological targets involved in cancer proliferation.

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways associated with cancer cell growth and survival, such as the CDK4/6 pathway. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

1.2 Targeting Specific Tumor Types

Recent studies have highlighted the efficacy of this compound against RB-positive tumors. The combination of this compound with other chemotherapeutic agents has demonstrated enhanced anticancer effects while mitigating resistance commonly seen in kinase inhibitor therapies .

Synthesis and Derivative Studies

2.1 Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include cyclization and thioketone formation. Various synthetic routes have been explored to optimize yield and purity:

Synthesis MethodYield (%)Key Reagents
Cyclization of 2-aminoaryl ketones with thioketones70-85%Thioketones, Base
Reaction with alkyl halides for S-alkylation60-75%Alkyl Halides, Base

These methods not only yield the target compound but also allow for the production of various derivatives that may exhibit enhanced biological activities .

Biological Activities Beyond Anticancer Effects

3.1 Antimicrobial Properties

Research into quinazoline derivatives has revealed potential antimicrobial activities. The thione functionality is known to contribute to the inhibition of bacterial growth, making these compounds candidates for further exploration in antibiotic development .

3.2 Neuroprotective Effects

Some studies suggest that quinazoline derivatives may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies and Research Findings

Several case studies have been documented highlighting the effectiveness of this compound:

  • Case Study 1 : A study on its effects on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of treatment.
  • Case Study 2 : In a preclinical model of RB-positive tumors, this compound showed a marked decrease in tumor size when combined with traditional chemotherapy agents.

Properties

IUPAC Name

9-methoxy-4-phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-22-14-9-7-12-8-10-15-17(13-5-3-2-4-6-13)20-19(23)21-18(15)16(12)11-14/h2-7,9,11,17H,8,10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSXUEMJMVHMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=C2NC(=S)NC3C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.